

2-Hydroxy Nevirapine-d3 physicochemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Hydroxy Nevirapine-d3

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An In-depth Technical Guide on the Physicochemical Properties of **2-Hydroxy Nevirapine-d3**

Introduction

2-Hydroxy Nevirapine-d3 is the deuterated form of 2-Hydroxy Nevirapine, a primary active metabolite of Nevirapine. Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection. The hydroxylation of Nevirapine at the 2-position is a key step in its metabolism, primarily mediated by the cytochrome P450 enzyme, CYP3A.^{[1][2]} Understanding the physicochemical properties of this deuterated metabolite is crucial for researchers in drug development, particularly for its use as an internal standard in pharmacokinetic and metabolic studies. Deuterium labeling provides a distinct mass signature for mass spectrometry-based quantification without significantly altering the chemical behavior of the molecule.

This guide provides a comprehensive overview of the core physicochemical properties of **2-Hydroxy Nevirapine-d3**, details the experimental protocols for their determination, and visualizes its metabolic pathway.

Quantitative Physicochemical Data

The following tables summarize the key physicochemical properties of **2-Hydroxy Nevirapine-d3** and its non-deuterated parent compound for comparison.

Table 1: General and Chemical Properties

Property	Value (2-Hydroxy Nevirapine-d3)	Value (2-Hydroxy Nevirapine)
Chemical Formula	C ₁₅ H ₁₁ D ₃ N ₄ O ₂ [3][4]	C ₁₅ H ₁₄ N ₄ O ₂ [5]
Molecular Weight	285.32 g/mol [3][4]	282.30 g/mol [5]
Monoisotopic Mass	285.1305 g/mol	282.1117 g/mol [5]
CAS Number	1329834-05-0[4]	254889-31-1[3][4][5]
Synonyms	5-Cyclopropyl-7-hydroxy-9-(methyl-d3)-5,10-dihydro-4,5,6,10-tetraaza-dibenzo[a,d]cycloheptan-11-one[3][4]	Nevirapine metabolite M2[5]

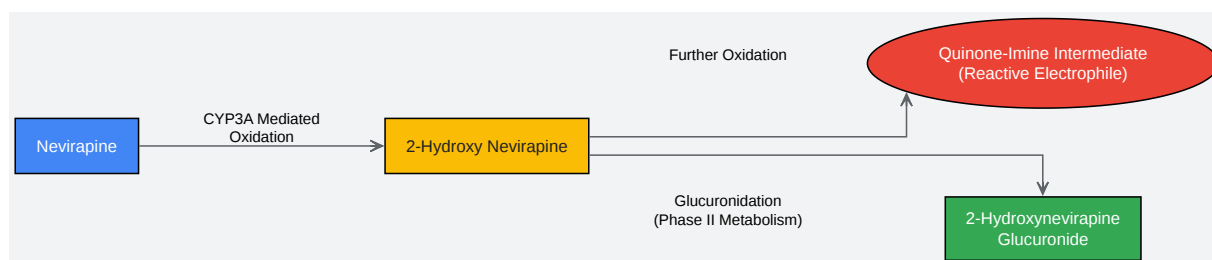
Table 2: Computed Physicochemical Properties

Property	Value (2-Hydroxy Nevirapine)	Reference
XLogP3	0.5	[5]
Hydrogen Bond Donor Count	2	[5]
Hydrogen Bond Acceptor Count	4	[5]
Rotatable Bond Count	1	[5]
Topological Polar Surface Area	74.3 Å ²	[5]
pKa (Parent Drug: Nevirapine)	2.8	[6][7]

Note: Experimental data for properties such as melting point, boiling point, and solubility for **2-Hydroxy Nevirapine-d3** are not readily available in the public domain. The pKa value provided is for the parent drug, Nevirapine, and should be considered as an approximation.

Metabolic Pathway of Nevirapine

Nevirapine undergoes extensive metabolism in the liver. The formation of 2-Hydroxy Nevirapine is a significant pathway, which can lead to further biotransformation. The following diagram illustrates this metabolic sequence.



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Caption: Metabolic activation of Nevirapine to its 2-hydroxy metabolite and subsequent pathways.

Experimental Protocols

The determination of physicochemical properties for an active pharmaceutical ingredient (API) like **2-Hydroxy Nevirapine-d3** follows standardized analytical procedures.

Solubility Determination

The equilibrium solubility of an API is a critical parameter influencing its bioavailability.

- **Methodology:** The shake-flask method is commonly employed. An excess amount of the compound is added to a specific solvent system (e.g., distilled water, phosphate buffer at various pH levels). The suspension is agitated in a constant temperature water bath until equilibrium is reached (typically 24-48 hours). The saturated solution is then filtered through a sub-micron filter (e.g., 0.45 μm) to remove undissolved solids. The concentration of the dissolved compound in the filtrate is quantified using a validated analytical technique, most commonly UV-Visible spectrophotometry or High-Performance Liquid Chromatography (HPLC).^[8]

Thermal Analysis (Melting Point)

Differential Scanning Calorimetry (DSC) is used to determine the melting point and other thermal characteristics, such as polymorphism.

- **Methodology:** A small, accurately weighed sample (typically 1-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference. The sample and reference pans are heated at a constant rate (e.g., 10 °C/min) under a controlled nitrogen atmosphere. The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. The melting point is identified as the onset or peak of the endothermic event on the resulting thermogram.[\[8\]](#)[\[9\]](#)

pKa Determination

The acid dissociation constant (pKa) is crucial for predicting the behavior of a compound in different pH environments, such as the gastrointestinal tract.

- **Methodology:** Potentiometric titration is a standard method. A solution of the compound in water or a co-solvent system is titrated with a standardized acid or base. The pH of the solution is monitored continuously using a calibrated pH electrode as the titrant is added. The pKa is determined from the titration curve, typically corresponding to the pH at which the compound is 50% ionized.

Spectroscopic Analysis

Spectroscopic techniques are fundamental for structural confirmation and identification.

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H and ^{13}C NMR are used to elucidate the precise chemical structure of the molecule, confirming the position of the hydroxyl group and the deuterium-labeled methyl group.[\[10\]](#)
- **Fourier-Transform Infrared (FTIR) Spectroscopy:** FTIR analysis identifies the functional groups present in the molecule by measuring the absorption of infrared radiation at specific wavenumbers, providing a characteristic "fingerprint."[\[10\]](#)[\[11\]](#)
- **Mass Spectrometry (MS):** High-resolution mass spectrometry provides an accurate mass measurement, confirming the elemental composition and the successful incorporation of

deuterium atoms. Tandem MS (MS/MS) is used to study fragmentation patterns, which further aids in structural verification.[5]

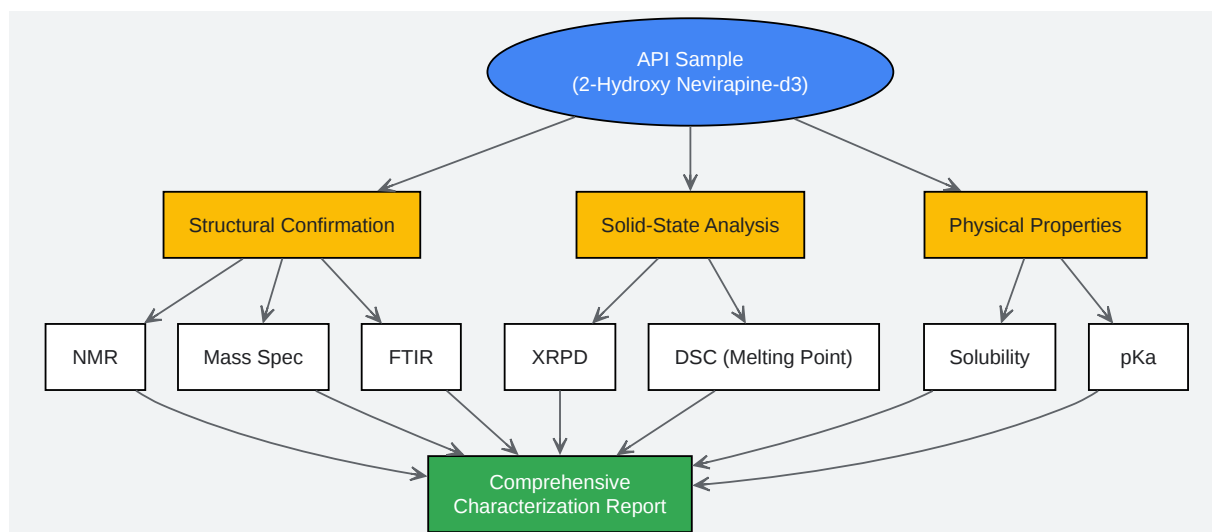
X-ray Powder Diffraction (XRPD)

XRPD is the primary technique for investigating the solid-state nature of a compound, distinguishing between crystalline and amorphous forms.

- Methodology: A powdered sample is irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the crystalline lattice of the sample at specific angles (2θ). The detector measures the intensity of the diffracted X-rays as a function of the angle. The resulting diffraction pattern is unique to a specific crystalline form and can be used to identify polymorphs.[8]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the physicochemical characterization of a new chemical entity like **2-Hydroxy Nevirapine-d3**.



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Caption: A logical workflow for the physicochemical characterization of a pharmaceutical compound.

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- To cite this document: BenchChem. [2-Hydroxy Nevirapine-d3 physicochemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12419583#2-hydroxy-nevirapine-d3-physicochemical-properties]

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